Product packaging for 3-Amino-3-cyclopropylbutanoic acid(Cat. No.:CAS No. 1270536-24-7)

3-Amino-3-cyclopropylbutanoic acid

Cat. No.: B1526235
CAS No.: 1270536-24-7
M. Wt: 143.18 g/mol
InChI Key: OELQFMFNZSFSOD-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylbutanoic acid is a non-proteinogenic amino acid featuring a cyclopropane ring, a structural motif found in various bioactive natural products . While its isomer, 2-amino-3-cyclopropylbutanoic acid, has been identified as a plant growth regulator isolated from Amanita mushrooms and exhibits toxicity against certain fungi and bacteria, the specific biological profile of this compound is an active area of research . The incorporation of a cyclopropyl group into an amino acid backbone is of significant interest in medicinal and agricultural chemistry. This structure can act as a isostere for natural amino acids, potentially leading to the development of enzyme inhibitors or novel bioactive compounds . Its mechanism of action in biological systems may involve interference with metabolic pathways of standard amino acids, such as isoleucine, as seen in related compounds where toxicity was reversible by isoleucine supplementation . This compound is presented as a high-purity building block for chemical synthesis and a valuable tool for probing biological systems in disciplines like pharmacology and plant physiology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1526235 3-Amino-3-cyclopropylbutanoic acid CAS No. 1270536-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclopropylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQFMFNZSFSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthesis of 3 Amino 3 Cyclopropylbutanoic Acid

Isolation from Fungal Species

The primary sources of 2-amino-3-cyclopropylbutanoic acid are mushrooms belonging to the genus Amanita, a group known for producing a diverse array of unusual amino acids.

The mushroom Amanita castanopsidis Hongo is a key natural source of 2-amino-3-cyclopropylbutanoic acid. nih.gov This novel amino acid was isolated from the mushroom and identified as a plant growth regulator. nih.gov Subsequent research focused on determining its specific stereochemistry through total synthesis, which established the absolute configuration of the naturally occurring compound as (2S,3S). nih.gov The synthesis was achieved using a chelate-enolate Claisen rearrangement as a critical step. nih.gov

2-Amino-3-cyclopropylbutanoic acid has also been successfully isolated from the poisonous mushroom Amanita cokeri. wikipedia.orgresearchgate.net Commonly known as Coker's amanita, this species is found in mixed coniferous or deciduous woods in southeastern North America. wikipedia.org In addition to 2-amino-3-cyclopropylbutanoic acid, another non-protein amino acid, 2-amino-5-chloro-4-pentenoic acid, was also isolated from this mushroom. wikipedia.orgresearchgate.net

Fungal Sources of 2-Amino-3-cyclopropylbutanoic Acid

Fungal SpeciesCommon NameIsolated CompoundReference
Amanita castanopsidis HongoN/A(2S,3S)-2-Amino-3-cyclopropylbutanoic acid nih.gov
Amanita cokeriCoker's amanita2-Amino-3-cyclopropylbutanoic acid wikipedia.orgresearchgate.net

Proposed Biosynthetic Pathways of Cyclopropyl (B3062369) α-Amino Acids in Fungi

The exact biosynthetic pathway for 2-amino-3-cyclopropylbutanoic acid has not been fully elucidated. However, studies on other cyclopropyl amino acids found in fungi, such as l-cyclopropylalanine from Amanita virgineoides, offer insights into potential mechanisms. nih.gov

Fungi, unlike humans, can synthesize their own essential amino acids, such as the branched-chain amino acids leucine (B10760876), isoleucine, and valine. nih.gov The biosynthetic pathways for these amino acids are highly conserved among fungi, bacteria, and plants. nih.govnih.gov Research on l-cyclopropylalanine has shown that it acts as an inhibitor of α-isopropylmalate synthase (α-IMPS), a critical enzyme in the leucine biosynthesis pathway. nih.gov This suggests that some cyclopropyl amino acids may be biosynthesized via pathways that are related to or interfere with primary metabolic routes like branched-chain amino acid synthesis. nih.gov The structural similarity between these natural products and key metabolites like leucine is a recurring theme. nih.gov The α-aminoadipate pathway for l-lysine (B1673455) biosynthesis is another example of a pathway that is specific to fungi and could be a target for understanding unique amino acid formation. nih.gov

The formation of the cyclopropane (B1198618) ring itself is a key question. It is hypothesized that these pathways may involve novel enzymatic reactions that introduce the three-membered ring structure onto an amino acid precursor. The specific enzymes and genetic pathways responsible for the biosynthesis of 2-amino-3-cyclopropylbutanoic acid in Amanita species remain a subject for future research.

Compound Names Mentioned

Stereochemical Investigations of 3 Amino 3 Cyclopropylbutanoic Acid

Elucidation of Absolute and Relative Stereochemistry of (2S,3S)-2-Amino-3-cyclopropylbutanoic Acid

The precise three-dimensional structure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator, was unknown following its initial isolation from the mushroom Amanita castanopsidis Hongo. nih.gov Its stereostructure was ultimately determined to be (2S,3S) through a combination of enantioselective synthesis and spectroscopic analysis. nih.govresearchgate.net

The key to this determination was a sophisticated synthetic strategy employing a chelate-enolate Claisen rearrangement. nih.gov This powerful chemical reaction allows for a high degree of control over the formation of new stereocenters. Researchers performed both racemic and enantioselective syntheses of the compound. By comparing the synthetic product with the natural extract, they were able to unequivocally assign the absolute and relative stereochemistry as (2S,3S). nih.gov This specific configuration denotes that at the alpha-carbon (C2), the stereochemistry is 'S', and at the beta-carbon (C3, the point of cyclopropyl (B3062369) attachment), the stereochemistry is also 'S' according to the Cahn-Ingold-Prelog priority rules. nih.govlibretexts.orglibretexts.org

In addition to its isolation from Amanita castanopsidis, this cyclopropyl amino acid has also been identified in the mushroom Amanita cokeri. researchgate.net The compound was found to inhibit root elongation in lettuce seedlings, highlighting its biological activity as a plant growth regulator. nih.govresearchgate.net

Table 1: Research Findings on the Stereochemistry of (2S,3S)-2-Amino-3-cyclopropylbutanoic Acid

AttributeFindingSource(s)
Natural Source Isolated from mushrooms Amanita castanopsidis Hongo and Amanita cokeri. nih.govresearchgate.net
Determined Structure The absolute and relative stereochemistry was established as (2S,3S). nih.gov
Key Method Structure was confirmed through racemic and enantioselective synthesis. nih.gov
Core Reaction The synthetic route utilized a chelate-enolate Claisen rearrangement to control stereochemistry. nih.gov
Initial Identification Identified as a novel plant growth regulator. nih.gov

Stereochemical Influence on Biological Activity and Synthetic Feasibility

Stereochemistry plays a pivotal role in the interaction of molecules with biological systems, as enzymes and receptors are themselves chiral. nih.govresearchgate.net The specific (2S,3S) configuration of 2-amino-3-cyclopropylbutanoic acid is intrinsically linked to its biological effects and dictates the strategies required for its synthesis.

Biological Activity: The biological activity of many amino acids is highly dependent on their stereochemical configuration. nih.govresearchgate.net Often, only one specific stereoisomer is biologically active because it is the only one that can fit into the active site of a target enzyme or be recognized by a cellular transport system. nih.gov For instance, in studies of other complex amino acids like 3-Br-acivicin, only the natural (5S, αS) isomers demonstrated significant antiplasmodial activity, suggesting that cellular uptake is mediated by stereoselective L-amino acid transport systems. nih.govresearchgate.net

While direct comparative studies on all stereoisomers of 2-amino-3-cyclopropylbutanoic acid are not detailed in the provided literature, the natural (2S,3S)-isomer exhibits distinct biological effects. It is toxic to the fungus Cercospora kikuchii and several bacteria, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. researchgate.net Notably, its toxicity to bacteria was found to be reversible by the addition of isoleucine to the medium, suggesting that it may act as an antagonist or competitor in metabolic pathways involving this essential amino acid. researchgate.net

Synthetic Feasibility: The presence of two adjacent stereocenters makes the stereocontrolled synthesis of 2-amino-3-cyclopropylbutanoic acid a significant chemical challenge. The goal is to produce the desired (2S,3S) isomer in high purity, avoiding the formation of other diastereomers. The successful enantioselective synthesis, which was crucial for its structural elucidation, demonstrates that it is feasible to produce this specific stereoisomer. nih.gov The use of techniques like the chelate-enolate Claisen rearrangement is a testament to the advanced synthetic methodologies required to control the stereochemical outcome for such complex α-amino acids. nih.gov

Table 2: Observed Biological Activities of (2S,3S)-2-Amino-3-cyclopropylbutanoic Acid

Activity TypeTarget Organism/SystemEffectNote
Plant Growth Regulation Lettuce seedlingsInhibition of root elongation nih.govresearchgate.net
Antifungal Cercospora kikuchiiToxic researchgate.net
Antibacterial Agrobacterium tumefaciensToxicToxicity is reversible by isoleucine. researchgate.net
Antibacterial Erwinia amylovoraToxicToxicity is reversible by isoleucine. researchgate.net
Antibacterial Xanthomonas campestrisToxicToxicity is reversible by isoleucine. researchgate.net
Arthropod Toxicity Oncopeltus fasciatus (milkweed bug)Toxic researchgate.net

Methodologies for Stereochemical Assignment in Complex α-Amino Acids

Assigning the absolute and relative stereochemistry of complex molecules like α-amino acids requires a suite of powerful analytical techniques. The choice of method depends on the nature of the compound, whether it can be crystallized, and the availability of reference materials.

Common methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect (nOe) spectroscopy, are invaluable for determining relative stereochemistry. acs.orgnih.gov An nOe experiment can detect the spatial proximity of protons within a molecule. By observing which protons are close to each other, chemists can deduce the three-dimensional arrangement of atoms around stereocenters. acs.org

X-ray Crystallography: This is considered the gold standard for structural elucidation, providing unambiguous proof of both relative and absolute stereochemistry. acs.org The technique requires the molecule to be grown into a suitable single crystal, which is not always possible. When successful, the diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position. acs.org

Stereoselective Synthesis and Chemical Correlation: As was done for 2-amino-3-cyclopropylbutanoic acid, synthesizing a molecule from a starting material of known stereochemistry can establish the configuration of the final product. nih.govelsevierpure.com Alternatively, an unknown compound can be chemically converted into a known compound without altering the stereocenters . If the properties of the resulting product match the known compound, the stereochemistry of the original molecule is confirmed. acs.org

Chiroptical Methods: Techniques such as optical rotation and circular dichroism (CD) measure how a chiral molecule interacts with plane-polarized light. While optical rotation can confirm that a molecule is chiral, it is most powerful when comparing the measured rotation to a known standard to assign or confirm the absolute configuration.

Table 3: Methodologies for Stereochemical Assignment

MethodologyPrincipleApplication
2D NMR Spectroscopy (e.g., nOe) Measures the transfer of nuclear spin polarization between spatially close nuclei, allowing for the determination of relative stereochemistry.Used to secure stereochemical assignments in complex organic molecules. acs.orgnih.gov
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal to determine the precise 3D arrangement of atoms.Provides definitive assignment of relative and absolute stereochemistry. acs.org
Enantioselective Synthesis Synthesizes a specific stereoisomer from precursors of known chirality, thereby establishing the stereochemistry of the product.Used to determine the structure of (2S,3S)-2-Amino-3-cyclopropylbutanoic acid. nih.gov
Chemical Correlation Chemically converts a molecule of unknown stereochemistry into a molecule of known stereochemistry to establish a relationship.Confirms stereochemical assignments by linking to known compounds. acs.org

Advanced Synthetic Methodologies for 3 Amino 3 Cyclopropylbutanoic Acid and Analogous Structures

Strategies for Racemic and Enantioselective Synthesis

The creation of specific stereoisomers of amino acids is critical for their biological function. Both racemic and enantioselective methods are employed, with the latter being particularly important for producing chirally pure compounds.

Chelate-Enolate Claisen Rearrangement as a Key Stereocontrol Step

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation. libretexts.org The chelate-enolate Claisen rearrangement, a variation of this reaction, has proven to be a highly effective method for the stereoselective synthesis of unsaturated amino acids. uni-saarland.de This strategy involves the rearrangement of chelate-bridged glycine (B1666218) ester enolates, allowing for the introduction of various side chains. uni-saarland.de

This methodology has been successfully applied to the synthesis of a wide range of non-proteinogenic amino acids, including those with sterically demanding and unsaturated side chains. uni-saarland.de The reaction's versatility extends to its application in modifying peptides. uni-saarland.de

Table 1: Applications of Chelate-Enolate Claisen Rearrangement

Application Precursor Type Resulting Amino Acid Structure
Synthesis of Unsaturated Amino Acids Chelate-Bridged Glycine Ester Enolates γ,δ-Unsaturated Amino Acids
Synthesis of Sterically Demanding Amino Acids Asymmetric Ester Enolate Amino Acids with Bulky Side Chains

Asymmetric Catalysis in the Synthesis of 3-Amino-3-cyclopropylbutanoic Acid

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. Several catalytic approaches have been developed for the synthesis of cyclopropyl-containing amino acids.

One notable method involves the copper(I)-catalyzed asymmetric cyclopropanation of alkenes using a phenyliodonium (B1259483) ylide generated in situ. acs.org This reaction yields substituted 1-nitro-cyclopropyl carboxylates with high enantioselectivity (up to 97.5% ee) and diastereoselectivity. acs.org These intermediates are versatile building blocks that can be converted to the corresponding cyclopropane (B1198618) amino esters. acs.org

Another approach utilizes rhodium(II)-catalyzed cyclopropenation of ynamides to produce highly substituted 2-amido-furans, which can be precursors to cyclopropyl (B3062369) amino acids. acs.org Additionally, cooperative catalysis using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids has been employed for the N-H insertion reaction of vinyldiazoacetates, providing a highly enantioselective route to α-alkenyl α-amino acid derivatives. rsc.org

Metal-Mediated and Dual Catalysis Approaches

The use of multiple catalysts in a single reaction vessel, known as dual or synergistic catalysis, has emerged as a powerful strategy for developing novel and efficient transformations.

Synergistic Copper/Iridium Catalysis for Stereodivergent α-Allylation

A dual catalysis system involving copper and iridium has been successfully applied to the stereodivergent α-allylation of aldimine esters. nih.gov This method allows for the synthesis of all four possible stereoisomers of nonproteinogenic α-amino acids with two adjacent stereogenic centers, starting from the same set of materials. nih.gov The key to this stereodivergence lies in the ability of the chiral copper and iridium catalysts to independently control the stereochemistry of the nucleophile and electrophile, respectively. nih.govescholarship.org This powerful strategy has been utilized in the concise synthesis of (2S,3S)-2-amino-3-cyclopropylbutanoic acid, a known plant growth regulator. nih.gov

Table 2: Stereodivergent α-Allylation via Cu/Ir Dual Catalysis

Catalyst Combination Product Stereoisomer Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
(S)-Cu / (S)-Ir (2S,3S) >20:1 >99%
(R)-Cu / (S)-Ir (2R,3S) >20:1 >99%
(S)-Cu / (R)-Ir (2S,3R) >20:1 >99%
(R)-Cu / (R)-Ir (2R,3R) >20:1 >99%

Data based on representative examples from the literature. escholarship.org

Iridium/Silver Dual-Catalysis in β-Anti-Substituted α-Amino Acid Synthesis

While specific examples for this compound were not found, iridium catalysis is a well-established method for the asymmetric synthesis of β-substituted α-amino acids. nih.gov Iridium-catalyzed asymmetric allylic substitution of diphenylimino glycinate (B8599266) with allylic phosphates yields branched products with high enantioselectivity. nih.gov The stereochemical outcome of this reaction can be controlled by the choice of base, allowing for the selective synthesis of either diastereomer. nih.gov This methodology has also been extended to the synthesis of quaternary α-amino acids. nih.gov

Palladium-Catalyzed Routes for α-Quaternary Amino Acid Derivatives

Palladium catalysis offers a versatile platform for the synthesis of α-quaternary amino acid derivatives. One approach involves the α-arylation of azlactones, which can be subsequently hydrolyzed to the desired α-aryl-α-substituted amino acids. acs.org This method utilizes a palladium catalyst with sterically hindered and electron-rich phosphine (B1218219) ligands. acs.org

Palladium(0)-catalyzed reactions of amines with allyl acetates derived from the Baylis-Hillman reaction provide a regioselective route to α-dehydro-β-amino esters. nih.gov Furthermore, palladium-catalyzed auxiliary-directed C-H functionalization has emerged as a powerful strategy for the synthesis and transformation of α-amino acids, allowing for functionalization at the β, γ, and δ positions. psu.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(2S,3S)-2-Amino-3-cyclopropylbutanoic acid
1-Nitro-cyclopropyl carboxylates
2-Amido-furans
α-Alkenyl α-amino acid derivatives
α-Aryl-α-substituted amino acids
α-Dehydro-β-amino esters
Aldimine esters
Allyl acetates
Azlactones
Diphenylimino glycinate
Glycine ester enolates
Phenyliodonium ylide
Vinyldiazoacetates

Chemoenzymatic Synthesis of Optically Active Amino Acid Derivatives

The synthesis of optically active amino acids, particularly non-canonical amino acids (ncAAs) like this compound, presents a significant challenge in organic chemistry. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful strategies to obtain these valuable compounds in high enantiomeric purity. While specific literature on the chemoenzymatic synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of analogous cyclopropane-containing and β-amino acid structures.

A notable advancement in the synthesis of chiral cyclopropane rings is the use of engineered enzymes. For instance, engineered myoglobin (B1173299) has been utilized as a catalyst for the stereoselective cyclopropanation of olefins with ethyl α-diazopyruvate as a carbene source. This biocatalytic approach yields α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess (up to 99% ee). acs.orgnih.gov These α-cyclopropylpyruvates are versatile intermediates that can be further elaborated into a variety of optically pure cyclopropane derivatives through subsequent chemical transformations. acs.orgnih.gov

Another relevant chemoenzymatic strategy involves the synthesis of optically active cyclopropane β-amino acid derivatives. nih.gov An expedient method has been developed starting from readily available cyclopropanone (B1606653) surrogates. nih.gov This synthesis involves the olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides, leading to the formation of highly electrophilic alkylidenecyclopropanes. These intermediates readily undergo a telescopic aza-Michael reaction under mild conditions. nih.gov This transformation proceeds with complete diastereocontrol, favoring the trans products, and is suitable for producing highly enantioenriched β-amino acid derivatives. nih.gov

Furthermore, the synthesis of β-N-substituted-α-amino acids has been achieved through the directed evolution of the β-subunit of tryptophan synthase (TrpB). nih.gov This engineered enzyme has demonstrated improved activity with a variety of amine nucleophiles, enabling the synthesis of α,β-diamino acids. nih.gov Mechanistic studies revealed that product reentry into the catalytic cycle, leading to decomposition, can hinder high yields. This issue can be mitigated by using additional equivalents of L-serine, which competitively inhibits product reentry and facilitates preparative-scale synthesis. nih.gov This approach has been successfully applied to the β-substitution with numerous aryl amine nucleophiles, yielding a class of underexplored amino acids that are valuable building blocks. nih.gov

The following table summarizes key aspects of chemoenzymatic methods for synthesizing optically active amino acid derivatives with structural similarities to this compound.

Enzyme/Method Substrate(s) Product Type Key Features Reported Efficiency
Engineered MyoglobinOlefins, Ethyl α-diazopyruvateα-CyclopropylpyruvatesHigh stereoselectivityUp to 99% ee acs.orgnih.gov
Olefination of Cyclopropanone Surrogates1-Sulfonylcyclopropanols, Phosphorus ylides, Aza-Michael donorstrans-Cyclopropane β-amino acid derivativesComplete diastereocontrol, mild conditionsGood overall efficiency nih.gov
Engineered Tryptophan Synthase (TrpB)L-serine, Aryl amine nucleophilesβ-N-Substituted-α-amino acidsDirected evolution for broad substrate scopePreparative scale synthesis demonstrated nih.gov

Computational Chemistry in Reaction Mechanism and Stereoselectivity Prediction

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms and enabling the prediction of stereoselectivity. For complex molecules like this compound and its analogs, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding and designing efficient and stereoselective synthetic routes.

A significant application of computational chemistry is the design of "generalist" cyclopropanases with tailored and predictable stereoselectivity. chemrxiv.org Through a mechanism-based, multi-state computational design workflow, researchers have successfully engineered cyclopropanases from different hemoprotein scaffolds that can catalyze the transformation of a wide range of olefin substrates. chemrxiv.org This approach has led to the development of a biocatalytic toolbox capable of providing access to a full set of cyclopropane stereoisomers with high diastereoselectivity and enantioselectivity (up to 99% de and 99% ee). chemrxiv.org The accuracy of these computational models has been validated by crystallographic studies of the designed catalysts, which show good agreement with the predicted structures and highlight the role of subtle conformational changes in determining the stereochemical outcome. chemrxiv.org

DFT calculations have also been employed to elucidate the mechanisms of key reactions in amino acid synthesis. For example, studies on the N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate (B1210297) have used DFT to map out the entire catalytic cycle. acs.org These calculations revealed the necessity of a base for the generation of the active catalyst and detailed the three main steps of the reaction: catalyst-mediated alcohol oxidation, imine formation, and subsequent imine reduction. acs.org Such detailed mechanistic understanding is crucial for optimizing reaction conditions and improving yields.

In the context of stereoselectivity, computational studies have been used to explain the origins of stereocontrol in various reactions. For instance, the high stereoselectivity observed in the reaction of stable (phosphanyl)(silyl)carbenes with electron-poor alkenes to form cyclopropanes has been attributed to a secondary orbital interaction, analogous to the endo-rule in Diels-Alder reactions, as revealed by computational analysis. acs.org

Furthermore, the conformational analysis of peptides containing amino acids is another area where DFT calculations have proven valuable. For example, a detailed conformational analysis of a D-serine-D-alanine protected dipeptide was conducted using various DFT methods. nih.gov This study identified the most stable conformers and their geometries, providing fundamental insights into the structural preferences of peptides containing D-amino acids. nih.gov Such information is critical for designing peptidomimetics with specific conformational constraints.

The table below highlights the application of computational chemistry in understanding and predicting aspects of reactions relevant to the synthesis of complex amino acids.

Computational Method System Studied Key Insights Gained
Multi-state Computational DesignEngineered CyclopropanasesPrediction and design of enzymes with tailored stereoselectivity for cyclopropanation. chemrxiv.org
Density Functional Theory (DFT)Cu(II)-catalyzed N-alkylation of amino derivativesElucidation of the complete catalytic cycle and the role of additives. acs.org
Density Functional Theory (DFT)Cyclopropanation with (phosphanyl)(silyl)carbenesExplanation of high stereoselectivity through secondary orbital interactions. acs.org
Density Functional Theory (DFT)D-serine-D-alanine dipeptideIdentification of stable conformers and structural preferences. nih.gov

Biological Activities and Mechanistic Studies of 3 Amino 3 Cyclopropylbutanoic Acid

Plant Growth Regulation Properties

Studies on lettuce seedlings have demonstrated that 3-Amino-3-cyclopropylbutanoic acid acts as a potent inhibitor of root development by altering the physical properties of the plant cell wall.

Research has shown that this compound, also referred to in literature as 2-amino-3-cyclopropyl-butanoic acid (ACPBA), significantly inhibits the growth of roots in lettuce (Lactuca sativa L.) seedlings. deepdyve.comresearchgate.net When applied at a concentration of 10⁻⁴ M, the compound was effective in stunting root elongation in light-grown seedlings. deepdyve.com This inhibitory effect was specific to the roots, as the compound had no discernible effect on the growth of the hypocotyl. deepdyve.comresearchgate.net Further analysis revealed that the lengths of cortical cells in the mature region of the treated roots were significantly shorter than those in the control group, indicating that the inhibition is due to a reduction in cell elongation. deepdyve.comresearchgate.net

Table 1: Effect of this compound on Lettuce Seedling Growth

Treatment ConditionObserved Effect on Root ElongationEffect on Hypocotyl Growth
10⁻⁴ MSignificant inhibitionNo effect

Antimicrobial Efficacy

Beyond its effects on plants, this compound exhibits inhibitory activity against a range of microbial organisms, including both fungi and bacteria. researchgate.net

The compound has demonstrated antifungal properties. researchgate.net Specifically, it has been shown to be toxic to the fungus Cercospora kikuchii, a known plant pathogen. researchgate.net

This compound is also a potent antibacterial agent. researchgate.net Studies have documented its toxicity against several species of bacteria. researchgate.net

Table 2: Antimicrobial Spectrum of this compound

KingdomSusceptible Species
FungiCercospora kikuchii
BacteriaAgrobacterium tumefaciens
Erwinia amylovora
Xanthomonas campestris

A key insight into the compound's mechanism of action comes from studies involving amino acid supplementation. The antibacterial activity of this compound can be completely reversed by the addition of the amino acid isoleucine to the growth medium. researchgate.netmdpi.comnih.gov This reversal effect is highly specific; supplementation with other branched-chain amino acids, such as leucine (B10760876) or valine, does not abolish the antibacterial effect. mdpi.comnih.gov This specificity strongly suggests that this compound functions by inhibiting an enzyme in the biosynthetic pathway of isoleucine, thereby blocking the production of this essential amino acid and halting bacterial growth. researchgate.netmdpi.comnih.gov

Antibacterial Action and Susceptibility Profiling

Implications for Essential Amino Acid Biosynthesis Inhibition Pathways

The investigation into this compound and its structural analogs has revealed significant implications for the inhibition of essential amino acid biosynthesis, a pathway crucial for the survival of bacteria, fungi, and plants, but absent in mammals. nih.gov This makes the enzymes within these pathways attractive targets for developing selective antimicrobial and herbicidal agents. nih.govunl.edu Organisms that cannot synthesize essential amino acids must acquire them from their diet, a vulnerability that can be exploited by antimetabolites. frontiersin.orgnih.gov

Research on the closely related compound, 2-amino-3-cyclopropyl-butanoic acid, isolated from the mushroom Amanita cokeri, has demonstrated notable toxicity against various organisms. researchgate.net The toxic effects of this cyclopropyl (B3062369) amino acid on bacteria were shown to be reversible by the addition of isoleucine to the growth medium. researchgate.net This finding strongly suggests that the compound acts as an antagonist in the biosynthesis pathway of branched-chain amino acids (BCAAs), which include isoleucine, valine, and leucine. nih.govresearchgate.net These pathways contain several enzymes, such as acetolactate synthase (ALS) and threonine synthase, that are common targets for inhibitors. nih.govmdpi.com

As a structural mimic of precursors in the BCAA pathway, this compound is hypothesized to function as a competitive inhibitor for one or more of the key enzymes. By binding to the active site of an enzyme like acetolactate synthase, it can block the production of the necessary amino acids, leading to growth inhibition and cell death in susceptible organisms. unl.eduresearchgate.net The high genetic variability in some species can lead to mutations in these target enzymes, conferring resistance to such inhibitors. mdpi.com

Table 1: Documented Inhibitory Activity of a Structural Analog (2-amino-3-cyclopropyl-butanoic acid)

Target Organism/SystemTypeObserved EffectImplied MechanismReference
Cercospora kikuchiiFungusToxicInhibition of essential metabolic pathway researchgate.net
Oncopeltus fasciatusArthropod (Milkweed bug)ToxicInhibition of essential metabolic pathway researchgate.net
Agrobacterium tumefaciensBacteriumToxicInhibition of branched-chain amino acid synthesis researchgate.net
Erwinia amylovoraBacteriumToxicInhibition of branched-chain amino acid synthesis researchgate.net
Xanthomonas campestrisBacteriumToxicInhibition of branched-chain amino acid synthesis researchgate.net
Lettuce SeedlingsPlantInhibition of root elongationInterference with essential amino acid production researchgate.net

Broader Biological System Interactions

The interactions of this compound extend beyond its role as a biosynthesis inhibitor, impacting a range of biological systems. The established toxicity of its analog, 2-amino-3-cyclopropyl-butanoic acid, against fungi, bacteria, and even insects highlights its potential as a broad-spectrum bioactive agent. researchgate.net Such non-proteinogenic amino acids, which are not incorporated into proteins, often serve as metabolic disruptors in the organisms that ingest them. researchgate.net

While direct neuropharmacological data on this compound is not available, studies on other structurally related non-proteinogenic amino acids provide a basis for potential interactions. For instance, 3-Amino-3-cyclopentylpropanoic acid is reported to act as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for modulating neurotransmission and synaptic plasticity in the central nervous system. This suggests that the unique three-dimensional structure conferred by the cyclic alkyl group may allow such compounds to interact with receptors in mammalian systems. However, the specific biological activity of 3-amino-3-cyclohexylpropanoic acid and its analogs is highly dependent on the precise structure and its interaction with biological targets, which requires further investigation through biochemical and pharmacological assays. ontosight.ai

Pharmacological and Toxicological Research Perspectives

The unique structural features of this compound, particularly the strained cyclopropyl ring, present distinct considerations for its pharmacological and toxicological profile.

Specific pharmacokinetic studies on this compound are not extensively documented in the literature. However, general principles of amino acid kinetics and the known metabolism of cyclopropyl-containing compounds can inform predictions about its metabolic fate. nih.gov The cyclopropyl group is known to be relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy of the ring. hyphadiscovery.com This feature is often incorporated into drug design to block metabolic hotspots, potentially increasing the compound's half-life and bioavailability. hyphadiscovery.com

Despite this stability, the presence of a cyclopropylamine (B47189) moiety—a cyclopropyl ring directly attached to an amine—can be a liability. hyphadiscovery.com This structure can undergo CYP-mediated oxidation to form reactive ring-opened intermediates. hyphadiscovery.com These intermediates are capable of forming covalent adducts with cellular components, including hepatic proteins, which is a mechanism associated with the hepatotoxicity of certain drugs. hyphadiscovery.com Therefore, a comprehensive pharmacokinetic profile would need to investigate the balance between metabolic stability and the potential for bioactivation into reactive metabolites.

A comparative analysis of this compound with other amino acids reveals key differences in expected metabolic processing. Unlike proteinogenic amino acids, this non-natural analog is not expected to be a substrate for protein synthesis. Instead, its primary role is likely that of an antimetabolite that interferes with specific enzymatic pathways. nih.gov

The metabolic fate of amino acids can be classified as glucogenic, ketogenic, or both, depending on the nature of their carbon skeletons after deamination. nih.govyoutube.com For example, lysine (B10760008) is a ketogenic amino acid catabolized to acetyl-CoA, while methionine is glucogenic and can be converted to glucose. nih.govresearchgate.net The butanoic acid backbone of this compound suggests its carbon skeleton could potentially enter central carbon metabolism. However, its primary impact is expected to be the inhibition of the BCAA pathway, which it structurally mimics. researchgate.net

The metabolism of its cyclopropyl group contrasts with that of other cyclic analogs. For instance, the cyclopentyl group in 3-Amino-3-cyclopentylpropanoic acid may offer different metabolic properties and receptor interaction profiles. The stability of the cyclopropyl ring to oxidation is a key differentiator compared to more flexible alkyl chains or other cyclic systems that may be more readily hydroxylated by CYP enzymes. hyphadiscovery.com

Table 2: Comparative Metabolic Features of this compound and Related Compounds

Compound/ClassKey Structural FeaturePredicted Metabolic CharacteristicPotential Biological ConsequenceReference
This compound CyclopropylamineResistant to CYP oxidation; potential for bioactivationLonger half-life; possible formation of reactive metabolites hyphadiscovery.com
Branched-Chain Amino Acids (e.g., Isoleucine) Aliphatic branched chainGlucogenic and/or ketogenic catabolismUsed for protein synthesis and energy production nih.govyoutube.com
Aromatic Amino Acids (e.g., Phenylalanine) Phenyl ringComplex catabolic pathways (e.g., kynurenine)Precursors for neurotransmitters and hormones frontiersin.orgnih.gov
Cyclopropyl-containing Drugs Cyclopropyl groupBlocks oxidative metabolism at specific sitesReduced drug-drug interactions; improved metabolic stability hyphadiscovery.com

Structural Modifications, Derivatives, and Structure Activity Relationship Sar Investigations

The unique structural and electronic properties of the cyclopropyl (B3062369) group have made it a valuable moiety in medicinal chemistry. Its incorporation into amino acid structures can enforce conformational rigidity, enhance metabolic stability, and modulate biological activity. This section explores the structural modifications, derivative synthesis, and structure-activity relationships of cyclopropyl-containing amino acids, with a focus on analogs related to 3-Amino-3-cyclopropylbutanoic acid.

Future Directions and Emerging Research Avenues for 3 Amino 3 Cyclopropylbutanoic Acid

Application in Peptidomimetic and Conformational Constraint Design

The rigid cyclopropane (B1198618) ring in 3-Amino-3-cyclopropylbutanoic acid offers a powerful tool for designing peptidomimetics with enhanced stability and specific conformations. mtsu.edu Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better bioavailability and resistance to enzymatic degradation. mtsu.edu The cyclopropyl (B3062369) group restricts the flexibility of the peptide backbone, which can enforce a biologically active conformation and increase binding affinity to target receptors. mtsu.eduacs.org

The incorporation of conformationally constrained amino acids is a proven strategy for understanding ligand-receptor interactions and for the design of peptidomimetics. mdpi.com The defined stereochemistry of cyclopropane-containing amino acids can induce specific secondary structures, such as β-turns, in peptides. acs.org This is a critical aspect in the development of novel therapeutics, including enzyme inhibitors and peptide hormones with enhanced bioactivity. google.com Future research will likely focus on synthesizing a wider variety of peptides incorporating this compound to explore its influence on peptide structure and function. This includes the design of novel inhibitors for enzymes like HIV-1 protease and the 26S proteasome, which has shown anti-tumor effects. mtsu.edu

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational drug design. Advanced spectroscopic and structural characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools in this endeavor. diva-portal.orgnih.gov

NMR spectroscopy can provide detailed information about the conformation of molecules in solution. diva-portal.org For peptides containing this compound, NMR can be used to determine the torsional angles of the backbone and side chains, revealing the conformational preferences imposed by the cyclopropyl group. nih.govmdpi.com X-ray crystallography, on the other hand, provides a precise picture of the molecule's structure in the solid state. diva-portal.orgnih.gov Comparing solution and solid-state structures can offer insights into the molecule's dynamic behavior. nih.gov

Future research should aim to obtain high-resolution crystal structures of this compound-containing peptides and their complexes with biological targets. acs.org This will provide invaluable information for understanding the molecular basis of their biological activity and for designing more potent and selective analogs. Furthermore, the use of computational modeling in synergy with experimental data can accelerate the process of structure determination and prediction. nih.gov

Biotechnological Production and Enzymatic Biotransformations

The industrial production of amino acids has increasingly relied on biotechnological processes, which offer a more sustainable and cost-effective alternative to chemical synthesis. nih.govresearchgate.net Fermentation using high-performance microbial strains and enzymatic catalysis are the leading methods for producing a wide range of amino acids. nih.govoie.go.th

While the biotechnological production of proteinogenic amino acids is well-established, the synthesis of non-proteinogenic amino acids like this compound presents unique challenges and opportunities. researchgate.netoie.go.th Future research should focus on the discovery and engineering of enzymes that can catalyze the synthesis of cyclopropyl amino acids. researchgate.netutdallas.edu This could involve screening for novel enzymes in microorganisms or using directed evolution to create customized biocatalysts with high selectivity and efficiency. oie.go.th The development of whole-cell biocatalysts for the production of these specialized amino acids is another promising avenue. nih.gov

Unexplored Biological Targets and Therapeutic Potential

The unique structural and conformational properties of this compound suggest that it may interact with a wide range of biological targets, leading to diverse therapeutic applications. While some research has pointed towards its potential as a modulator of glutamate (B1630785) receptors, many other potential targets remain unexplored.

Future research should involve screening this compound and its derivatives against a broad panel of biological targets, including receptors, enzymes, and ion channels. nih.gov This could uncover novel therapeutic opportunities in areas such as neuroscience, oncology, and infectious diseases. nih.govmdpi.com For instance, amino acid derivatives have been investigated for their neurological effects and antimicrobial properties. ontosight.ai Conjugating this amino acid with other natural compounds could also enhance its pharmacokinetic properties and physiological effects. mdpi.com The development of custom-designed proteins and peptides incorporating this amino acid could lead to next-generation therapeutics with high specificity and efficacy. nih.gov

Environmental and Ecological Roles of Naturally Occurring Cyclopropyl Amino Acids

Cyclopropane-containing amino acids are found in various natural products, from plants and fungi to marine organisms. nih.govresearchgate.netmdpi.com These compounds often exhibit interesting biological activities, playing roles in chemical defense and communication. mdpi.comresearchgate.net For example, some cyclopropyl amino acids isolated from mushrooms have been shown to have antifungal and antibacterial properties. researchgate.net

Understanding the environmental and ecological roles of these naturally occurring compounds can provide valuable insights for the development of new agrochemicals and pharmaceuticals. Future research should focus on the isolation and characterization of new cyclopropyl amino acids from diverse natural sources. nih.govresearchgate.net Investigating the biosynthetic pathways of these molecules in their native organisms can also inform the development of biotechnological production methods. mdpi.com Furthermore, studying the ecological interactions mediated by these compounds can reveal their importance in maintaining biodiversity and ecosystem health. nih.govmdpi.com For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a related compound, is a precursor to the plant hormone ethylene (B1197577) and is involved in stress responses. frontiersin.org

Q & A

How can researchers optimize the enantioselective synthesis of 3-amino-3-cyclopropylbutanoic acid to achieve high stereochemical purity?

Basic Research Focus : Synthesis methodology development.
Methodological Guidance :

  • Utilize asymmetric catalysis (e.g., chiral transition-metal catalysts) to control stereochemistry during cyclopropane ring formation .
  • Employ continuous flow reactors for precise control of reaction parameters (temperature, pressure) to minimize racemization .
  • Validate purity using chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy .

What analytical techniques are most robust for characterizing impurities in this compound, particularly stereoisomers?

Basic Research Focus : Analytical validation.
Methodological Guidance :

  • Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and detect trace impurities .
  • Use reverse-phase HPLC coupled with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomeric contaminants .
  • Cross-validate results with X-ray crystallography for absolute configuration determination .

How does the cyclopropane ring in this compound influence its interaction with enzymatic targets compared to non-cyclopropyl analogs?

Advanced Research Focus : Structure-activity relationships (SAR).
Methodological Guidance :

  • Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with enzymes like aminotransferases or decarboxylases .
  • Validate computational predictions via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
  • Compare kinetic data (e.g., KmK_m, VmaxV_{max}) with linear-chain analogs using enzyme-coupled assays .

What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?

Advanced Research Focus : Data reproducibility and model selection.
Methodological Guidance :

  • Standardize assay conditions (e.g., pH, cofactors) to minimize variability between cell lines or enzyme sources .
  • Conduct meta-analyses of published data to identify confounding factors (e.g., impurity profiles, solvent effects) .
  • Validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

How can researchers assess the metabolic stability of this compound in hepatic systems?

Advanced Research Focus : Pharmacokinetic profiling.
Methodological Guidance :

  • Use liver microsome assays (human or rodent) with LC-MS/MS to monitor degradation products .
  • Incorporate stable isotope labeling (e.g., 13C^{13}\text{C}-cyclopropyl groups) to track metabolic pathways .
  • Compare half-life data with structurally related amino acids (e.g., β-alanine) to identify metabolic bottlenecks .

What are the critical considerations for designing stable formulations of this compound in aqueous buffers for long-term studies?

Basic Research Focus : Physicochemical stability.
Methodological Guidance :

  • Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .
  • Use cryoprotectants (e.g., trehalose) or lyophilization to prevent hydrolysis of the cyclopropane ring .
  • Monitor pH-dependent solubility via shake-flask methods and correlate with pKa values .

How can enantiomeric impurities in this compound impact toxicity profiles in preclinical models?

Advanced Research Focus : Safety pharmacology.
Methodological Guidance :

  • Profile enantiomers separately in cytotoxicity assays (e.g., HEK293 or HepG2 cells) to isolate toxic effects .
  • Use in silico toxicity prediction tools (e.g., ProTox-II) to flag structural alerts .
  • Compare histopathology data from rodent studies with enantiomerically pure vs. racemic samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.